molecular formula C18H22N10O B6468912 6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}-9-methyl-9H-purine CAS No. 2640945-16-8

6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}-9-methyl-9H-purine

Cat. No.: B6468912
CAS No.: 2640945-16-8
M. Wt: 394.4 g/mol
InChI Key: ZXPNOVCHGLAUGI-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound 6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}-9-methyl-9H-purine is a purine derivative featuring a piperazine linker between two purine moieties. The N-9 position of the purine core is substituted with a methyl group, while the piperazine ring is functionalized with a 2-methoxyethyl-substituted purine (Figure 1). For example, and describe the use of general procedures (e.g., methods D or E) to attach acylated or sulfonylated piperazine groups to purine scaffolds .

Properties

IUPAC Name

6-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N10O/c1-25-11-23-13-15(25)19-9-20-16(13)26-3-5-27(6-4-26)17-14-18(22-10-21-17)28(12-24-14)7-8-29-2/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPNOVCHGLAUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound 6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}-9-methyl-9H-purine , a purine derivative, has garnered attention in medicinal chemistry due to its unique structural features, including a purine core, a piperazine ring, and a methoxyethyl substituent. This article explores its biological activity, highlighting its interactions with various biological targets and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C17H19N7OC_{17}H_{19}N_7O with a molecular weight of 365.4 g/mol. Its structure facilitates diverse interactions with biological systems, making it a valuable candidate for drug development.

Property Value
Molecular FormulaC₁₇H₁₉N₇O
Molecular Weight365.4 g/mol
Structural FeaturesPurine core, piperazine ring, methoxyethyl group

Binding Affinity and Target Interaction

Research indicates that this compound can effectively bind to specific receptors and enzymes, influencing various biochemical pathways. The presence of the methoxyethyl group enhances solubility and bioactivity, while the piperazine moiety contributes to pharmacological properties.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on several biological pathways:

  • Nitric Oxide Production : It has been shown to inhibit nitric oxide production in LPS-induced macrophages, suggesting anti-inflammatory properties.
  • Cytokine Levels : The compound reduces levels of pro-inflammatory cytokines such as IL-6, TNFα, and IL-1β.

These findings are significant as they suggest potential applications in treating inflammatory diseases.

Anti-inflammatory Activity

A study reported the synthesis and evaluation of several purine derivatives similar to this compound. Among these, certain analogues displayed notable anti-inflammatory activity by disrupting the TLR4–MyD88 protein interaction, thereby inhibiting the NF-κB signaling pathway. This mechanism is crucial for mediating inflammatory responses in various conditions .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have highlighted that modifications at specific positions on the purine ring can enhance biological activity. For example:

Compound IC50 (µM) Notes
This compoundNot specifiedEffective against NO production in macrophages .
5e (Cinnamyl derivative)6.4Superior NO inhibition compared to resveratrol .

Pharmacological Implications

The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions such as rheumatoid arthritis, asthma, and other inflammatory diseases. Further research is necessary to fully elucidate its pharmacokinetic and pharmacodynamic profiles.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₂₀H₂₆N₁₀O
  • Molecular Weight : 446.5 g/mol (calculated).
  • Functional Groups : Methoxyethyl (enhances solubility), methyl (modulates steric effects), and piperazine (improves pharmacokinetics via basic nitrogen).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name/ID Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound R₁: 2-Methoxyethyl-purine; R₂: Methyl C₂₀H₂₆N₁₀O 446.5 Hypothesized enhanced solubility -
Compound 29 () R₁: Acetyl; R₂: 4-Chlorophenyl C₂₄H₂₂Cl₂N₈O 519.4 Melting point: 189–190°C; Purity >95%
Compound 35 () R₁: 3,3-Dimethylbutanoyl C₂₈H₂₇Cl₂N₈O 523.5 Melting point: 194–195°C; Purity >99%
PP17 () R₁: 4-Propoxyphenyl; R₂: sec-Butyl C₂₃H₃₁N₇O 437.5 Anticancer activity (MCF-7 IC₅₀: 12 µM)
Compound 12 () R₁: Tetrahydro-2H-pyran-4-yl C₂₀H₂₆N₈OS 426.5 Lipophilic modifier (sulfanyl group)

Key Observations :

Substituent Impact on Solubility : The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to chlorophenyl (Compound 29) or benzodioxol () substituents, which are more lipophilic .

N-9 Substitution : The methyl group at N-9 (target compound) may confer metabolic stability compared to bulkier substituents like sec-butyl (PP17) or ethyl (), which could alter receptor binding .

Piperazine Functionalization : Acylated piperazines (e.g., Compound 35) exhibit higher melting points (>190°C) compared to sulfonylated (Compound 11, ) or methoxyethyl variants, suggesting differences in crystallinity .

Pharmacological and Physicochemical Comparisons

  • Anticancer Activity : PP17 () demonstrates potent activity against MCF-7 breast cancer cells (IC₅₀: 12 µM), attributed to its sec-butyl group inducing apoptosis. The target compound’s methyl group may offer a balance between potency and toxicity .
  • Purity and Stability : Compounds synthesized via general procedures () achieve >95% HPLC purity, indicating robust synthetic routes applicable to the target compound .

Structure-Activity Relationship (SAR) Trends

  • Piperazine Linkers : Acylated piperazines (e.g., Compound 35) show higher stability but reduced solubility compared to alkyl or methoxy variants.
  • Purine Modifications: Chlorophenyl substituents () enhance receptor affinity in cannabinoid analogs, whereas methoxyethyl groups (target compound) may optimize pharmacokinetics .

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